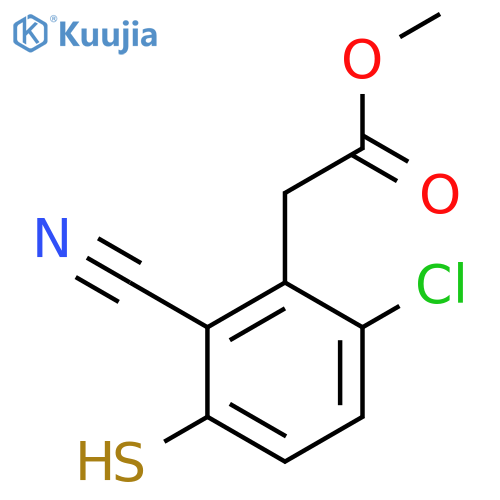

Cas no 1805497-04-4 (Methyl 6-chloro-2-cyano-3-mercaptophenylacetate)

1805497-04-4 structure

商品名:Methyl 6-chloro-2-cyano-3-mercaptophenylacetate

CAS番号:1805497-04-4

MF:C10H8ClNO2S

メガワット:241.694020271301

CID:4794466

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-chloro-2-cyano-3-mercaptophenylacetate

-

- インチ: 1S/C10H8ClNO2S/c1-14-10(13)4-6-7(5-12)9(15)3-2-8(6)11/h2-3,15H,4H2,1H3

- InChIKey: PNKCMVJLEYYHDH-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(C#N)=C1CC(=O)OC)S

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 288

- トポロジー分子極性表面積: 51.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014005678-1g |

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate |

1805497-04-4 | 97% | 1g |

1,475.10 USD | 2021-05-31 |

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1805497-04-4 (Methyl 6-chloro-2-cyano-3-mercaptophenylacetate) 関連製品

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量